Dioctadecylamine
Description
Significance of Dioctadecylamine as an Amphiphilic Molecule in Scientific Disciplines
The primary significance of this compound stems from its nature as an amphiphilic molecule. evitachem.com This dual characteristic arises from its hydrophilic amine head group and its two long, hydrophobic hydrocarbon tails. evitachem.comontosight.ai This structure allows DODA to interact with both polar and non-polar media, making it an effective surfactant that can lower the surface tension between different phases. evitachem.comontosight.ai
A key behavior of this compound is its ability to self-assemble. In aqueous environments, it can self-organize into well-defined structures, such as plate-like formations. amerigoscientific.combiorbyt.commedchemexpress.cominvivochem.com Furthermore, at an air-water interface, DODA can form a single-molecule-thick layer known as a Langmuir monolayer. sigmaaldrich.comshu.ac.ukunam.mx The characteristics of these monolayers, such as their phase transitions, are highly dependent on external conditions like pH, temperature, and surface pressure. unam.mx Research has shown that stable this compound monolayers form only at a pH below 3.9. sigmaaldrich.combiorbyt.commedchemexpress.comunam.mx The study of these monolayers provides fundamental insights into two-dimensional chemistry and physics. unam.mxresearchgate.net
The amphiphilicity of DODA is also central to its use in forming vesicles like liposomes. sigmaaldrich.comchemicalbook.comamerigoscientific.commedchemexpress.comgoogle.com Liposomes are microscopic, spherical vesicles that consist of one or more lipid bilayers, and they can encapsulate different types of molecules. austinpublishinggroup.combiochempeg.com this compound is used as a cationic lipid in these formulations, where its positively charged head group can interact with negatively charged molecules, while the hydrophobic tails integrate into the lipid bilayer. sigmaaldrich.commdpi.com This property is crucial for applications in drug delivery and gene therapy. mdpi.com
Interdisciplinary Research Landscape of this compound
The distinct physicochemical properties of this compound have led to its application across a wide and interdisciplinary research landscape. evitachem.com
Materials Science and Surface Chemistry: In materials science, DODA is extensively used to create Langmuir-Blodgett (LB) films. shu.ac.uk These are highly ordered thin films built by transferring Langmuir monolayers onto a solid substrate, layer by layer. shu.ac.uk Researchers have constructed hybrid LB films of this compound and other compounds, such as 12-molybdophosphoric acid, to create materials with specific photochromic and electrochemical properties. plu.mxnih.gov These films have well-ordered lamellar structures and can switch between colorless and blue upon UV irradiation, demonstrating potential for use in optical devices. plu.mxnih.gov The study of DODA monolayers provides detailed information on phase transitions and domain growth, which is fundamental to understanding molecular interactions at interfaces. medchemexpress.comunam.mx
Nanotechnology: this compound plays a critical role as a capping and phase transfer agent in the synthesis of nanoparticles. evitachem.comlookchem.com It is particularly effective for stabilizing metal nanoparticles, such as gold nanoparticles (AuNPs), and transferring them from an aqueous solution to a non-polar organic solvent like toluene (B28343). alfa-chemistry.comlookchem.comuni-tuebingen.de The long hydrocarbon chains of DODA provide steric hindrance, preventing the nanoparticles from aggregating and ensuring their stable dispersion in nonpolar media. evitachem.comuni-tuebingen.de Comparative studies have shown that this compound is more efficient for this purpose than secondary amines with shorter alkyl chains, like dioctylamine (B52008) and didodecylamine (B166037). alfa-chemistry.comuni-tuebingen.de
Biotechnology and Drug Delivery: The ability of this compound to form or be incorporated into lipid-based nanostructures makes it a valuable tool in biotechnology and medicine. evitachem.com It is utilized in the formulation of cationic liposomes and other nanoparticles for drug and gene delivery. medchemexpress.comgoogle.commdpi.comuniupo.it For instance, DODA has been a component in nanodelivery systems for siRNA and in pH-sensitive polymeric micelles designed for the oral delivery of insulin (B600854). mdpi.comnih.govresearchgate.net These micelles can encapsulate the drug and release it under specific pH conditions, such as those found in the intestinal fluid, while protecting it in the gastric environment. nih.gov Additionally, this compound has been used in the synthesis of amphiphilic heptapeptides that can form pores in liposome (B1194612) membranes. nih.gov
Sensor Technology: In the field of analytical chemistry, this compound has been explored as a component in electrochemical sensors. mdpi.com Specifically, it has been incorporated into lipid polymer membranes for the development of taste sensors. x-mol.netresearchgate.netresearchgate.net In one study, partially dissociated amines, including DODA, were used to create a bitterness sensor for analyzing beverages like beer. x-mol.netresearchgate.net These sensors showed reduced interference from common anions compared to traditional sensors, paving the way for more accurate taste assessment in the food industry. x-mol.net
| Research Area | Specific Application of this compound | Key Research Finding | Reference |
| Nanotechnology | Phase transfer and stabilization of gold nanoparticles (AuNPs) | DODA provides the most effective transfer of AuNPs from water to toluene and the best long-term stability in the organic phase compared to dioctylamine and didodecylamine. | alfa-chemistry.comuni-tuebingen.de |
| Materials Science | Formation of Langmuir-Blodgett (LB) films | Hybrid LB films of DODA and 12-molybdophosphoric acid exhibit photochromic properties, switching color upon UV irradiation while maintaining structural integrity. | plu.mxnih.gov |
| Drug Delivery | pH-sensitive polymeric micelles for insulin delivery | DODA-501 based micelles successfully encapsulated insulin and demonstrated pH-sensitive release, being more rapid in simulated intestinal fluid than in gastric fluid. | nih.govresearchgate.net |
| Surface Chemistry | Study of Langmuir monolayers | The phase diagram of DODA monolayers shows distinct phases (Gas, Liquid Expanded, Solid) depending on temperature and surface pressure at a pH of 3.0. | unam.mx |
| Sensor Technology | Component in a bitterness sensor | Membranes incorporating partially dissociated amines like DODA significantly reduced anion interference in taste sensing applications. | x-mol.netresearchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
N-octadecyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUFIYBZNQSHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059425 | |
| Record name | 1-Octadecanamine, N-octadecyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-99-2 | |
| Record name | Dioctadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dioctadecylamine | |
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| Record name | 1-Octadecanamine, N-octadecyl- | |
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| Record name | 1-Octadecanamine, N-octadecyl- | |
| Source | EPA DSSTox | |
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| Record name | Dioctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DISTEARYLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569INV7SP8 | |
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Synthetic Methodologies and Chemical Derivatization of Dioctadecylamine
Established Synthetic Routes for Dioctadecylamine
The production of this compound can be achieved through several chemical pathways. The most common methods involve the direct alkylation of ammonia (B1221849) or the reduction of precursors derived from fatty acids. The efficiency and yield of these processes are highly dependent on the chosen reaction conditions and strategies to minimize side reactions.
One of the most direct methods for synthesizing amines is the SN2 alkylation of ammonia or a lower-order amine with an alkyl halide. libretexts.org In the context of this compound, this would typically involve the reaction of an octadecyl halide, such as octadecyl bromide or iodide, with ammonia. evitachem.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
However, this method is often complicated by a lack of selectivity. libretexts.org The primary amine initially formed (octadecylamine) is itself a nucleophile and can react with another molecule of the alkyl halide. This leads to the formation of the desired secondary amine, this compound. Unfortunately, the reaction does not cleanly stop at this stage; the this compound produced can be further alkylated to form trioctadeylamine and subsequently the tetraoctylammonium salt. libretexts.org This results in a product mixture that requires extensive purification. For example, reacting 1-bromooctane (B94149) with a twofold excess of ammonia can result in only 45% of the primary amine, with a nearly equal amount of the secondary amine and smaller quantities of the tertiary amine and quaternary salt being formed. libretexts.org These alkylation reactions often require elevated temperatures, in the range of 100-150 °C, to proceed efficiently. evitachem.com
An alternative and often more controlled route to this compound involves the reduction of fatty acid derivatives. evitachem.com This pathway begins with octadecanoic acid (stearic acid), a readily available fatty acid. The carboxylic acid is typically converted into a more reactive derivative, such as an acyl chloride or an amide, to facilitate the introduction of the nitrogen-containing group. csic.es
A common strategy involves the synthesis of N,N-dioctadecylstearamide, a tertiary amide, which is then reduced to yield the tertiary amine, trioctadeylamine. For the synthesis of a secondary amine like this compound, a more tailored approach is required, such as the reduction of N-octadecylstearamide. The reduction of amides to their corresponding amines is a robust transformation typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgevitachem.com This method offers better control over the final product compared to direct alkylation, as the stoichiometry of the reactants is fixed within the amide precursor, preventing over-alkylation.
Optimizing the synthesis of this compound is critical for industrial applications to maximize yield, reduce costs, and ensure process safety. fcad.com A primary challenge, particularly in alkylation synthesis, is controlling the reaction to prevent the formation of a mixture of primary, secondary, and tertiary amines. libretexts.org
Several strategies are employed to enhance yield and process efficiency:
Stoichiometric Control : In ammonia alkylation, using a large excess of the amine nucleophile can favor the formation of a specific product but often makes purification challenging. libretexts.org
Alternative Reagents : To avoid the issue of over-alkylation, alternative synthetic routes such as the Gabriel synthesis or the use of azide (B81097) ions can provide primary amines more cleanly, which can then be selectively alkylated. uomustansiriyah.edu.iq
Advanced Process Technology : Traditional direct thermal condensation of fatty acids with amines requires high temperatures and long reaction times, which can lead to side reactions and reduced yields. google.com Modern approaches, such as continuous flow manufacturing using microwave irradiation, can overcome these limitations. google.com This technology allows for rapid and uniform heating, significantly shortening reaction times and minimizing the formation of undesirable byproducts. google.com
| Strategy | Description | Primary Advantage | Reference |
|---|---|---|---|
| Stoichiometric Control | Adjusting the molar ratio of reactants, such as using an excess of ammonia or amine. | Can shift the product distribution to favor the desired amine. | libretexts.org |
| Alternative Reagents | Using reagents like potassium phthalimide (B116566) (Gabriel synthesis) or sodium azide to install the nitrogen, followed by further steps. | Prevents over-alkylation, leading to cleaner reactions and higher yields of primary amines. | uomustansiriyah.edu.iq |
| Continuous Flow Microwave Synthesis | Direct reaction of fatty acids and amines in a continuous reactor with microwave heating. | Reduces reaction time, minimizes thermal degradation and side products, and increases throughput. | google.com |
| Convergent Synthesis Design | Synthesizing complex molecules by first creating key intermediates which are then combined. | Increases overall efficiency and yield for multi-step syntheses of complex derivatives. | rsc.org |
Reduction of Fatty Acid Derivatives
Functionalization and Derivatization Strategies for this compound
The chemical utility of this compound is significantly expanded through its derivatization. The secondary amine group serves as a reactive handle for attaching various functional moieties, transforming the simple lipid into a component for advanced applications, such as in drug delivery and bioconjugation. This compound is a suitable reagent for synthesizing a variety of conjugates and lipid derivatives. chemicalbook.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
A notable example of this compound functionalization is its conjugation with bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne. uzh.ch This creates a lipid-BCN conjugate that is a valuable tool for copper-free "click chemistry," a bioorthogonal ligation reaction. uzh.ch
The synthesis involves the reaction of this compound with an activated form of BCN, such as (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethyl succinimidyl carbonate. uzh.ch The nucleophilic secondary amine of this compound attacks the succinimidyl carbonate, displacing the N-hydroxysuccinimide leaving group and forming a stable carbamate (B1207046) linkage. The resulting this compound-BCN conjugate incorporates the hydrophobic dual-chain lipid anchor with the highly reactive BCN moiety, which can then be used to attach to azide-modified molecules or surfaces via strain-promoted alkyne-azide cycloaddition (SPAAC). uzh.ch
| Reactant 1 | Reactant 2 | Resulting Conjugate | Key Application | Reference |
|---|---|---|---|---|
| This compound | (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethyl succinimidyl carbonate | This compound-BCN conjugate | Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) | uzh.ch |
This compound also serves as a lipid anchor in the synthesis of complex lipopolyamines, such as derivatives of bisethylnorspermine (BENSpm). nih.gov These structures are designed to function as vectors for gene delivery. nih.govnih.gov
The synthesis of a BENSpm-dioctadecylamine lipid conjugate is a multi-step process: nih.gov
Activation of this compound : this compound is first reacted with succinic anhydride (B1165640). This reaction opens the anhydride ring and attaches a succinyl linker to the amine, yielding N-succinyl-dioctadecylamine, which provides a terminal carboxylic acid group for further coupling. nih.gov
Peptide Coupling : The N-succinyl-dioctadecylamine intermediate is then coupled to a protected version of the polyamine, tri-Boc BENSpm (where Boc is the tert-butyloxycarbonyl protecting group). This amide bond formation is facilitated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov
Deprotection : In the final step, the Boc protecting groups on the polyamine backbone are removed using a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane. This unmasks the amine groups of the BENSpm moiety, yielding the final, functional lipopolyamine. nih.gov
This synthetic strategy effectively combines the hydrophobic, membrane-anchoring properties of this compound with the functional properties of the polyamine.
Reactant in Peptide Synthesis (e.g., dioctadecyl heptapeptides)
This compound (DODA) serves as a crucial lipophilic anchoring group in the synthesis of lipopeptides, which are peptides conjugated to lipid moieties. This conjugation imparts an amphiphilic character to the resulting molecule, enabling its interaction with lipid bilayers and enhancing its potential for various biomedical applications. The long dual alkyl chains of this compound provide a stable hydrophobic anchor for these synthetic peptides. nih.gov DODA is a suitable reagent for the synthesis of various lipopeptides, including dioctadecyl heptapeptides. chemicalbook.comlookchem.com
The synthesis of these lipopeptides often involves the coupling of the hydrophilic peptide segment to the hydrophobic this compound tail. For instance, heptapeptides with N-terminal dioctadecyl hydrocarbon chains have been synthesized to create molecules that can insert into phospholipid bilayers and form pores. nih.gov In one synthetic approach, the dianhydride of ethylenediaminetetraacetic acid (EDTA) was reacted with this compound. The resulting diacid diamine was then coupled to peptide fragments to yield the final heptapeptide (B1575542) structure. nih.gov This method highlights the role of this compound in providing the lipid anchor necessary for the amphiphilic nature of the final compound. nih.gov
Another study details the synthesis of lipopeptides by coupling Boc-glycine to this compound using HBTU and DMAP as coupling reagents in dichloromethane. rsc.org This initial lipoamino acid was then further elongated using solid-phase peptide synthesis (SPPS) to create longer lipopeptides. rsc.org The resulting lipopeptides, such as PRWG-(C18)2 and PK(GCP)WG-(C18)2, were obtained in good yields after purification. rsc.org
Furthermore, this compound has been used to synthesize lipidated versions of larger peptides, such as a fragment of apolipoprotein A-I (ApoA-I). rsc.org In this process, an intermediate linker was first prepared by reacting cyanuric chloride with this compound, which was then conjugated to the peptide. rsc.org
The following table summarizes the synthesis of a dioctadecyl-containing lipopeptide as reported in the literature. rsc.org
| Product Name | Reactants | Reagents | Solvent | Yield |
| Boc-Gly-(C18)2 | Boc-glycine, this compound | HBTU, DMAP | Dichloromethane | 77% |
Self Assembly and Supramolecular Architectures of Dioctadecylamine
Fundamental Principles of Dioctadecylamine Self-Organization
The self-organization of this compound is a process driven by the minimization of free energy in a given environment. The resulting architectures are a consequence of the interplay between intermolecular and molecule-solvent interactions.
Formation of Plate-like Structures in Aqueous Environments
In aqueous solutions, this compound has been observed to self-organize into plate-like structures. chemsrc.commedchemexpress.comlookchem.com This morphology arises from the hydrophobic effect, where the two long alkyl chains of the DODA molecules arrange themselves to minimize contact with water molecules. The hydrophilic amine head groups, on the other hand, interface with the aqueous environment. This arrangement leads to the formation of lamellar or bilayer sheets, which then extend into larger plate-like aggregates. The formation of these structures is a key characteristic of DODA's behavior in polar solvents and is a direct consequence of its amphiphilic nature. evitachem.com
Langmuir Monolayer Studies of this compound
Langmuir monolayers provide a powerful two-dimensional model system to study the self-assembly and phase behavior of amphiphilic molecules like this compound at the air-water interface.
Determination of Pressure-Area Isotherms
The behavior of this compound Langmuir monolayers is commonly investigated through the measurement of pressure-area (Π-A) isotherms. unam.mxworldscientific.com These isotherms plot the surface pressure (Π), which is the reduction in the surface tension of water due to the monolayer, as a function of the area available per molecule (A) at a constant temperature. uprm.edu The shape of the isotherm reveals different phases of the monolayer as it is compressed. uprm.edu For this compound, the isotherms typically show distinct regions corresponding to gas, liquid-expanded, and condensed solid phases. unam.mxworldscientific.com The transitions between these phases are identified by changes in the slope or "kinks" in the isotherm. unam.mx It has been noted that the pH of the aqueous subphase can influence the pressure-area isotherms, with protonation of the amine head group leading to more expanded monolayers due to electrostatic repulsion. uprm.edu Furthermore, the type of acid used to adjust the pH can affect the collapse pressure of the monolayer. unam.mx
Investigation of Phase Diagrams and Phase Transitions
By combining pressure-area isotherms with direct observational techniques like Brewster Angle Microscopy (BAM), a detailed phase diagram for this compound Langmuir monolayers can be constructed. unam.mxworldscientific.comresearchgate.net The phase diagram maps the different phases of the monolayer as a function of surface pressure and temperature. unam.mx For this compound at a pH of 3, research has identified several distinct phases, often labeled as G (gas), LE (liquid expanded), S1, and S2 (solid phases), based on their textures observed via BAM. unam.mx
The transitions between these phases have been characterized. The G-S1, G-S2, G-LE, and LE-S1 transitions appear to be first-order, while the S1-S2 transition seems to be second-order. unam.mxaip.org The phase diagram for this compound is noted to be significantly different from those of single-chain amphiphiles. unam.mxworldscientific.com The stability and extent of these phases are also dependent on the counterion present from the acid used to set the subphase pH. unam.mx For instance, monolayers on a subphase with sulfuric acid tend to collapse at higher lateral pressures compared to those with hydrochloric acid. unam.mx
Analysis of Domain Formation and Growth Mechanisms
During phase transitions in this compound Langmuir monolayers, particularly the transition from a liquid-expanded to a solid phase, complex and intricate domains of the new phase form and grow. unam.mxnih.gov These growth patterns are a result of the competition between the destabilizing chemical potential gradient and the stabilizing line tension at the phase boundary. unam.mxnih.gov
Under conditions of supersaturation, achieved by a sudden compression of the monolayer, various growth morphologies are observed. unam.mxscispace.com At low supersaturation, the domains often grow as fractal, seaweed-like structures through a process of tip splitting, where doublons act as the fundamental building blocks. nih.govunam.mx As the level of supersaturation increases, a morphological transition occurs, leading to the formation of dendritic structures. nih.govunam.mxacs.org These dendrites exhibit a more pronounced orientational order and are characterized by a main needle-like structure with side branches. scispace.comunam.mx In the LE-S1 transition of this compound, distinct six-fold dendrites have been observed. worldscientific.com The growth dynamics, including the transition from tip splitting to side-branching, have been studied in detail, providing insights into non-equilibrium pattern formation in two-dimensional systems. unam.mxresearchgate.net
Influence of Subphase pH on Monolayer Behavior
The behavior of this compound (DODA) films at the air/water interface is critically dependent on the pH of the aqueous subphase. unam.mx The protonation of the amine head group can be controlled by adjusting the pH, which in turn governs the intermolecular interactions and the resulting monolayer structure. uprm.edu
Research indicates that stable Langmuir monolayers of DODA form only at acidic pH values, specifically below pH 3.9. unam.mxchemsrc.commedchemexpress.cominvivochem.com In this acidic range (pH 1.0 to 3.9), the isotherms show minor changes, and Brewster angle microscopy (BAM) reveals a uniform, defect-free film with various textures that depend on the temperature and lateral pressure, which is characteristic of true monolayer formation. unam.mx The protonation of the DODA head groups leads to electrostatic repulsion, resulting in more expanded monolayers. uprm.edu For many studies, a subphase pH of 3.0 is used to ensure consistent monolayer formation. unam.mx
Conversely, at higher pH values (pH ≥ 4.5), DODA does not form stable monolayers. unam.mx The pressure-area isotherms recorded under these conditions are mostly flat, and at molecular areas around 30 Ų/molecule, the lateral pressure increases almost vertically. unam.mx BAM observations at these higher pH levels show a surface characterized by conglomerates and grains even at zero lateral pressure, which is indicative of multilayer formation rather than a uniform monolayer. unam.mx
A narrow transition zone exists between pH 3.9 and 4.5. unam.mx For instance, at a pH of approximately 4.1, a significant plateau appears in the isotherm at a surface pressure of about 10 mN/m, resembling a first-order phase transition. unam.mx However, microscopic observations confirm that the film is composed of defects and conglomerates typical of multilayer domains. unam.mx The type of acid used to adjust the pH, such as hydrochloric acid (HCl) versus sulfuric acid (H₂SO₄), can also affect the monolayer's collapse pressure, suggesting a counterion effect. unam.mx
| pH Range | Observed Film Behavior | Isotherm Characteristics | Microscopy Observations (BAM) | Reference |
|---|---|---|---|---|
| < 3.9 | Stable monolayer formation | Typical monolayer isotherms with defined phase transitions | Film is uniform and without defects; textures vary with pressure and temperature | unam.mxchemsrc.com |
| 3.9 - 4.5 | Transition zone | Gradual formation of a plateau as pH is lowered (e.g., at pH 4.1, a large plateau at ~10 mN/m) | Film contains defects and conglomerates, appearing as small crystal pieces | unam.mx |
| > 4.5 | Multilayer formation | Essentially flat isotherms with a sharp pressure increase at low molecular areas | Surface shows conglomerates and grains even at zero lateral pressure | unam.mx |
Comparative Studies with Related Amphiphiles in Monolayer Formation (e.g., ethyl stearate (B1226849), ethyl palmitate, nervonic acid)
Comparative studies of this compound with other amphiphilic molecules, such as ethyl stearate, ethyl palmitate, and nervonic acid, reveal common underlying principles in the formation of patterns and morphologies in Langmuir monolayers. acs.orgunam.mxunam.mx During phase transitions, these different amphiphiles all exhibit complex, non-equilibrium growth structures, including fractal domains, tip-splitting dynamics, and a transition from "seaweed" shapes to dendritic, side-branching structures as supersaturation increases. acs.orgresearchgate.net
The observation of these similar patterns across a range of molecules with different head groups and chain structures—including the secondary amine DODA, the fatty acid esters ethyl stearate and ethyl palmitate, and the unsaturated fatty acid nervonic acid—suggests that the morphology is not dictated by specific chemical details but by broader physical phenomena. unam.mxresearchgate.netevitachem.com Research has provided evidence that a significant Marangoni flow, a type of surface tension-driven flow, occurs during domain growth, and this hydrodynamic transport of molecules can overwhelm simple diffusion. acs.orgresearchgate.net The competition between the destabilizing chemical potential gradient and the stabilizing line tension at the interface governs the pattern formation. unam.mx This leads to a new kind of instability that results in these complex morphologies. acs.org
| Amphiphile | Observed Morphological Features | Governing Principles | Reference |
|---|---|---|---|
| This compound (DODA) | Fractal structures, dendrites, tip-splitting, side-branching, doublons | Marangoni flow, competition between chemical potential gradient and line tension, diffusion-limited aggregation dynamics | acs.orgunam.mxresearchgate.net |
| Ethyl Stearate | Fractal structures, dendrites, tip-splitting, side-branching | acs.orgunam.mxunam.mx | |
| Ethyl Palmitate | Fractal structures, dendrites, tip-splitting, doublons | acs.orgunam.mxresearchgate.netresearchgate.net | |
| Nervonic Acid | Fractal structures, dendrites, tip-splitting, side-branching | acs.orgunam.mxresearchgate.net |
Formation of Complex Supramolecular Assemblies
This compound's ability to self-assemble extends beyond simple monolayers into more complex supramolecular architectures. Its two long alkyl chains provide a strong hydrophobic driving force for aggregation, while the amine head group offers a site for functionalization and interaction, enabling its integration into sophisticated structures like liposomes and dendrimersomes and facilitating molecular recognition. researchgate.netnih.govamerigoscientific.com
Integration into Bilayer Structures (e.g., liposomes, dendrimersomes)
This compound is a valuable component in the formation of bilayer vesicles such as liposomes and dendrimersomes, primarily by being chemically modified to create functional amphiphiles. researchgate.netamerigoscientific.com Liposomes are vesicles composed of one or more phospholipid bilayers, widely used as carriers for both hydrophilic and lipophilic agents. nih.gov Dendrimersomes are analogous, robust vesicles that self-assemble from amphiphilic Janus dendrimers. researchgate.net
A notable example involves the reaction of this compound with an N-hydroxysuccinimidyl ester of DOTAGA(tBu)₄ to synthesize an amphiphilic gadolinium chelate, GdDOTAGA(C₁₈)₂. researchgate.netrsc.org In this molecule, the this compound moiety serves as the hydrophobic anchor. This functionalized DODA derivative was successfully incorporated into the bilayer membranes of both liposomes and dendrimersomes. researchgate.net The integration of the DODA-derived amphiphile into these nanovesicles was confirmed to create stable systems with high relaxivity, making them effective as MRI contrast agents. researchgate.net The stability and versatile self-assembly properties of DODA-containing amphiphiles make them key building blocks for advanced, functional bilayer systems. researchgate.netresearchgate.net
Molecular Recognition and Binding Site Formation via Self-Assembly
The self-assembly of functionalized this compound molecules can create specific binding sites at interfaces, enabling precise molecular recognition. nih.gov This principle has been demonstrated using biomembrane models like monolayers, micelles, and vesicles. nih.gov
In one key study, a lipid was synthesized based on this compound where the fluorescent hapten, fluorescein (B123965), was attached to the amine head group via a long, flexible hydrophilic spacer. nih.gov When this DODA-based lipid was incorporated into various model membranes, it was tested for its ability to be recognized by a specific anti-fluorescein monoclonal antibody. nih.gov The results showed that the antibody recognized and bound most efficiently to the fluorescein hapten when it was presented by the this compound-based lipid. nih.gov This binding was significantly more effective compared to when the same hapten was attached to other lipid structures, such as dipalmitoyl phosphatidylethanolamine. nih.gov
The specific recognition and binding were monitored by the quenching of fluorescein's emission, which occurs when the hapten enters the antibody's binding site. nih.gov The superior performance of the DODA-based lipid highlights how its unique structure, with two hydrophobic tails driving self-assembly and a flexible spacer presenting the binding target, is crucial for creating an accessible and effective recognition site at a membrane surface. nih.gov This work illustrates that self-assembly involving DODA is a powerful strategy for designing interfaces capable of specific molecular recognition, a cornerstone of supramolecular chemistry. youtube.comnih.govunizg.hr
Applications of Dioctadecylamine in Nanomaterials Science
Role as a Stabilizing Agent in Nanoparticle Synthesis
The stability of nanoparticles against aggregation is a critical factor in their synthesis and application. Dioctadecylamine is utilized as a capping agent to prevent nanoparticles from clumping together, ensuring their uniform dispersion and preserving their unique size-dependent properties.
Stabilization of Metal Nanoparticles (e.g., gold nanoparticles, cerium oxide nanoparticles)
This compound has been demonstrated to be an effective stabilizing agent for various metal nanoparticles, including gold (AuNPs) and cerium oxide nanoparticles (CeO₂-NPs). evitachem.comsigmaaldrich.comchemicalbook.com In the synthesis of gold nanoparticles, DODA can be used as both a phase transfer and stabilizing agent in non-polar solvents. sigmaaldrich.comchemicalbook.comchemicalbook.comscientificlabs.co.uk The long hydrocarbon chains of DODA create a protective layer around the AuNPs, preventing their agglomeration and ensuring their stability over time. uni-tuebingen.de Research has shown that this compound-stabilized gold nanoparticles dispersed in toluene (B28343) remain stable for at least 12 days, with no significant changes in particle size. uni-tuebingen.deresearchgate.netacs.org
Cerium oxide nanoparticles are valued for their catalytic and antioxidant properties. nih.govdovepress.com The stability of these nanoparticles in biological environments is crucial for their application in nanomedicine. rsc.orgkaust.edu.sa While specific studies detailing the use of this compound for stabilizing cerium oxide nanoparticles are less common than for gold, the principles of steric stabilization by long-chain amines are applicable. The hydrophobic chains of DODA can prevent the aggregation of CeO₂-NPs in non-aqueous media, which is essential for certain catalytic and electronic applications. evitachem.com
Steric Hindrance Mechanisms in Nanoparticle Stabilization
The primary mechanism by which this compound stabilizes nanoparticles is through steric hindrance. evitachem.com The long, bulky octadecyl chains project from the nanoparticle surface into the surrounding solvent. When two such stabilized nanoparticles approach each other, the interpenetration of these alkyl chains leads to a repulsive force. This repulsion arises from the unfavorable entropy change associated with the compression and restriction of the flexible hydrocarbon chains. This steric barrier is substantial enough to overcome the attractive van der Waals forces that would otherwise cause the nanoparticles to aggregate. uni-tuebingen.de The presence of two long alkyl chains in this compound enhances this steric effect compared to single-chain amines, providing a more robust and densely packed protective layer. uni-tuebingen.de
Function as a Phase Transfer Agent for Nanoparticles
Many high-quality nanoparticles are synthesized in aqueous solutions but are needed in organic solvents for subsequent applications, such as incorporation into polymer composites or for use in electronic devices. This compound serves as an efficient phase transfer agent to move these nanoparticles from a polar to a non-polar phase.
Impact of Alkyl Chain Length on Phase Transfer Efficiency and Nanoparticle Stability
The length of the alkyl chains in the phase transfer agent has a critical impact on both the efficiency of the transfer and the stability of the nanoparticles in the organic phase. evitachem.comresearchgate.net Studies comparing secondary amines with different alkyl chain lengths (dioctylamine (C8), didodecylamine (B166037) (C12), and this compound (C18)) for the phase transfer of gold nanoparticles have shown that this compound is the most effective. uni-tuebingen.deresearchgate.netalfa-chemistry.com The longer C18 chains of this compound provide superior hydrophobic properties, leading to better dispersibility and stability in nonpolar solvents like toluene. uni-tuebingen.deresearchgate.netacs.org This increased stability is attributed to stronger van der Waals interactions between the longer alkyl chains, which results in a more densely packed and impenetrable protective layer around the nanoparticles. uni-tuebingen.de This robust coating prevents agglomeration and ensures the long-term stability of the nanoparticles in the organic phase. uni-tuebingen.deresearchgate.netacs.org
Surface Modification of Nanoparticles Using this compound
The surface properties of nanoparticles dictate their interaction with the surrounding environment and are crucial for their functionality. This compound is used to modify the surface of nanoparticles to impart desired properties. chemicalbook.comalfa-chemistry.com By adsorbing onto the nanoparticle surface, DODA replaces the original surface ligands, such as citrate (B86180) on gold nanoparticles synthesized in water. alfa-chemistry.com This modification not only facilitates phase transfer but also renders the nanoparticle surface hydrophobic. uni-tuebingen.de The amine group can also serve as an anchor point for further functionalization, allowing for the attachment of other molecules to the nanoparticle surface. This versatility makes this compound a valuable tool for tailoring the surface chemistry of nanoparticles for specific applications in catalysis, electronics, and biomedicine. evitachem.com
Coordination Chemistry with Metal Ions in Nanoparticle Formation
This compound (DODA) is a pivotal compound in the field of nanomaterials science, primarily due to its role in the synthesis of nanoparticles. Its molecular structure, featuring a secondary amine head and two long, eighteen-carbon alkyl chains, allows it to function effectively as a coordinating ligand and a stabilizing agent for a variety of metal ions during the formation of nanoparticles.
The fundamental mechanism involves the coordination of the lone pair of electrons on the nitrogen atom of DODA's amine group with metal cations. This interaction forms a metal-ligand complex, which is a crucial step in controlling the subsequent nucleation and growth of nanoparticles. By binding to the metal precursor, DODA modulates its reactivity and prevents rapid, uncontrolled reactions that would otherwise lead to polydisperse or aggregated nanomaterials.
A key function of this compound is to act as a capping agent. frontiersin.org Once the nanoparticles are formed, the DODA molecules attach to their surface. The two extensive octadecyl chains then provide a significant steric barrier. This steric hindrance is essential for preventing the nanoparticles from agglomerating, thereby ensuring their colloidal stability, particularly in nonpolar solvents. researchgate.netuni-tuebingen.de This surface functionalization is critical for the application of nanoparticles in various fields, including electronics and biomedicine. researchgate.net
Research has extensively documented the use of DODA and similar long-chain amines in the synthesis of various types of nanoparticles. For instance, in the creation of iron oxide (Fe₃O₄) nanoparticles, DODA can be used in conjunction with precursors like iron(III) acetylacetonate. nih.govresearchgate.net The thermal decomposition of the iron precursor in the presence of DODA leads to the formation of monodisperse, crystalline nanoparticles. The DODA molecules cap the nanoparticles, rendering them dispersible in organic solvents. nih.govresearchgate.net
The utility of DODA extends to the synthesis of noble metal nanoparticles as well. In the case of gold nanoparticles (AuNPs), this compound has been shown to be a highly effective phase transfer and stabilizing agent. researchgate.netuni-tuebingen.de It facilitates the transfer of gold ions from an aqueous phase to a nonpolar organic phase, where controlled reduction can occur, leading to the formation of stable, uniformly sized nanoparticles. researchgate.net Studies have demonstrated that the long hydrocarbon chains of DODA provide excellent stability to the resulting AuNPs in toluene, with no significant changes in size observed even after several days. researchgate.netuni-tuebingen.de
Furthermore, the coordination chemistry of secondary amines like DODA is relevant in the synthesis of semiconductor quantum dots, such as cadmium selenide (B1212193) (CdSe). researchgate.netrsc.org In these systems, the amine acts as a capping ligand that controls crystal growth and passivates the surface, which is crucial for achieving desired photoluminescent properties. While research often involves various alkylamines, the principles of coordination and stabilization are broadly applicable. researchgate.netrsc.orgchalcogen.ro For instance, studies on cerium oxide nanocrystals have shown that secondary amines like N,N-dioctadecylamine can lead to the formation of quasi-spherical nanocrystals, similar to those produced with primary amines. acs.org
The following table summarizes research findings on the role of long-chain amines, including this compound, in the formation of various nanoparticles.
| Metal/Semiconductor Precursor | Nanoparticle Formed | Role of this compound/Analogous Amines | Research Findings | Citation |
| Iron(III) acetylacetonate | Iron Oxide (Fe₃O₄) | Capping Agent, Stabilizer | Facilitates the synthesis of monodisperse, superparamagnetic nanoparticles with high stability in nonpolar solvents. | nih.govresearchgate.net |
| Chloroauric acid | Gold (Au) | Phase Transfer Agent, Stabilizer | Enables effective transfer of nanoparticles from aqueous to organic phase, providing excellent long-term stability in toluene. | researchgate.netuni-tuebingen.de |
| Cadmium/Selenium Precursors | Cadmium Selenide (CdSe) | Capping Agent, Growth Control | Controls crystal growth and passivates the surface of quantum dots, influencing their size and optical properties. | researchgate.netrsc.org |
| Cerium Nitrate | Cerium Oxide (CeO₂₋ₓ) | Ligand/Reactant | Participates in the reaction to form quasi-spherical nanocrystals. | acs.org |
Biomedical and Pharmaceutical Research Applications of Dioctadecylamine
Integration into Drug Delivery Systems
The amphiphilic nature of dioctadecylamine makes it a valuable component in the design and formulation of sophisticated drug delivery systems. Its ability to integrate into lipid-based carriers enhances their functionality and potential for therapeutic applications.
Formulation of Liposomes for Encapsulation
Utilization as Cationic Lipids in Delivery Systems
The amine group of this compound can be protonated to carry a positive charge, allowing it to function as a cationic lipid. mdpi.com Cationic liposomes are particularly effective for delivering negatively charged molecules, such as nucleic acids, and for interacting with negatively charged cell membranes, which can facilitate cellular uptake. mdpi.comliposomes.ca
In a study by Al-Amin et al. (2022), a series of cationic liposomes were prepared using dimethyldioctadecylammonium (B77308) chloride (DODAC), a quaternary ammonium (B1175870) salt derivative of this compound, and lecithin. The physicochemical properties of these liposomes were characterized and are summarized in the table below.
| Liposome (B1194612) Formulation (DODAC:Lecithin Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| CL1 (1:0) | 115.3 ± 4.1 | 0.22 ± 0.03 | +22.1 ± 1.5 |
| CL2 (3:1) | 110.8 ± 3.5 | 0.21 ± 0.02 | +18.5 ± 1.2 |
| CL3 (1:1) | 105.2 ± 2.8 | 0.19 ± 0.02 | +15.3 ± 1.1 |
| CL4 (1:3) | 101.7 ± 3.2 | 0.18 ± 0.03 | +10.2 ± 0.9 |
Data adapted from Al-Amin, M., et al. (2022). Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. mdpi.com
These results demonstrate that liposomes containing a derivative of this compound can be formulated with a consistent size and a positive surface charge, which are desirable characteristics for drug delivery applications. mdpi.com
Role as a Lipid Chelating Agent
This compound can be chemically modified to create chelator-lipids, which are capable of binding metal ions. researchgate.net This is achieved by coupling a chelating molecule, such as nitrilotriacetic acid (NTA), to the amine head group of this compound. researchgate.net These chelator-lipids can then be incorporated into liposomes or other lipid-based nanostructures.
The primary application of these chelator-lipids is in the field of bioconjugation and targeted drug delivery. For instance, NTA-functionalized liposomes can bind to polyhistidine-tagged proteins or peptides through metal-ion coordination (e.g., with Ni²⁺). researchgate.net This allows for the specific attachment of targeting ligands, antibodies, or enzymes to the surface of the liposome, enabling the delivery system to recognize and bind to specific cells or tissues. The binding is reversible and can be disrupted by a competing chelating agent like EDTA, which has a higher affinity for the metal ion. researchgate.net
Modulation of Membrane Fluidity and Permeability
The fluidity and permeability of the lipid bilayer are crucial for the stability and drug release characteristics of liposomes. nih.govbiorxiv.org The incorporation of different lipids, including amphiphiles like this compound, can modulate these properties. The long, saturated dioctadecyl chains of DODA would be expected to increase the packing density of the lipid bilayer, potentially leading to decreased membrane fluidity and permeability. researchgate.net
Studies on various lipid systems have shown that factors such as acyl chain length, degree of saturation, and the presence of cholesterol influence membrane fluidity. nih.govgoogle.com Generally, longer and more saturated acyl chains lead to more ordered and less fluid membranes. google.com While direct experimental data quantifying the specific effect of this compound on membrane fluidity and permeability were not found in the reviewed literature, its structural characteristics suggest it would contribute to a more rigid and less permeable membrane, which could be advantageous for retaining encapsulated drugs and increasing the in vivo stability of the liposomal carrier. nih.gov
Applications in Gene Delivery and Nucleic Acid Complexation
The cationic nature of this compound and its derivatives makes them suitable for applications in gene delivery, where they can complex with negatively charged nucleic acids to form nanoparticles for cellular transfection.
Use in Liposomal Gene Delivery
This compound is a component in the formulation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. geneticmedjournal.com The positive charge of the this compound-containing liposomes allows for the electrostatic condensation of anionic DNA or RNA into compact, stable nanoparticles. mdpi.com This process protects the nucleic acids from degradation by nucleases and facilitates their uptake into cells. liposomes.ca
Research by Martin et al. (2012) investigated the modification of lipoplexes with a self-assembling cationic peptide to enhance gene delivery. While this study did not use this compound directly, it provides a relevant model for how lipoplex properties affect transfection. The study demonstrated that modifying the surface of lipoplexes can significantly impact their interaction with cells and their transfection efficiency.
In a relevant study, the inclusion of peptides in lipoplex formulations was shown to enhance gene transfer. The following table summarizes some of the key findings from this research, illustrating the potential for improving liposomal gene delivery systems.
| Formulation | Internalization Efficiency (Fold Increase vs. Lipoplex Alone) | Nuclear Accumulation of DNA (% of intracellular DNA) | Transfection Efficiency (Fold Increase vs. Lipoplex Alone) |
| Lipoplex + Peptide (Ratio 10) | ~3.5 | Not Reported | ~4.0 |
| Lipoplex + Peptide (Ratio 100) | ~4.5 | 19.5% | ~4.6 |
Data adapted from Martin, M. E., et al. (2012). Self-assembling peptide–lipoplexes for substrate-mediated gene delivery. nih.gov
These findings indicate that the addition of components that enhance cellular internalization and nuclear entry can significantly improve the efficacy of liposomal gene delivery vectors. nih.gov The use of this compound and its derivatives as the cationic lipid component in such systems provides a foundational platform for the development of advanced, non-viral gene therapies. nih.gov
Complexation with siRNA for Nanodelivery Systems
This compound has been investigated as a cationic lipid component in the formation of nanodelivery systems for small interfering RNA (siRNA). nih.govresearchgate.netresearchgate.netnih.gov Cationic lipids are crucial for encapsulating and delivering nucleic acids like siRNA, which are negatively charged. The positively charged head group of cationic lipids interacts electrostatically with the phosphate (B84403) backbone of siRNA, leading to the condensation of the nucleic acid into a compact and stable structure. nih.govresearchgate.net This complexation is vital for protecting siRNA from degradation by nucleases and facilitating its cellular uptake. nih.govresearchgate.net
In a study developing nanodelivery systems against the Chikungunya virus, this compound was one of the cationic lipids used to formulate hybrid polymeric/solid lipid nanoparticles. nih.govresearchgate.netresearchgate.netnih.gov These nanoparticles were designed to complex with siRNA targeting the E2 and NS1 genes of the virus. While another cationic lipid, stearylamine, ultimately showed superior performance in this particular study, the research highlights the exploration of this compound as a potential component for such siRNA delivery platforms. nih.govresearchgate.netresearchgate.netnih.gov The stability of the complex formed between the cationic lipid nanoparticle and siRNA is a critical factor for successful delivery, often assessed by techniques like agarose (B213101) gel retardation assays. nih.gov
| Parameter | Description | Relevance to siRNA Delivery |
| Cationic Nature | This compound possesses a positively charged amine group. | Enables electrostatic interaction and complexation with negatively charged siRNA. nih.govresearchgate.net |
| Hydrophobicity | Long alkyl chains provide a nonpolar character. | Contributes to the formation and stability of lipid-based nanoparticles in aqueous environments. medchemexpress.comacs.org |
| Nanoparticle Formation | Can be formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid systems. nih.govdntb.gov.ua | Protects siRNA from enzymatic degradation and facilitates cellular uptake. nih.govresearchgate.net |
Development of Cationic Lipid-Polymer Hybrid Systems
Cationic lipid-polymer hybrid nanoparticles (LPHNPs) are an emerging class of drug delivery vehicles that combine the advantageous properties of both liposomes and polymeric nanoparticles. jddtonline.info this compound has been utilized in the formulation of these hybrid systems. nih.govdntb.gov.ua These systems typically consist of a polymeric core that can encapsulate therapeutic agents, surrounded by a lipid layer that enhances biocompatibility and cellular interaction. jddtonline.info
Research has shown that LPHNPs can be synthesized using various methods, including the double-emulsion solvent-evaporation technique. nih.gov In one study, a hybrid system was prepared using this compound and a polymer, which was then complexed with siRNA. nih.govresearchgate.netresearchgate.netnih.gov The combination of cationic lipids and polymers in a hybrid system is intended to improve stability, drug loading capacity, and controlled release profiles. jddtonline.infonih.gov The development of scalable manufacturing processes, such as microfluidics, is also a key consideration for the clinical translation of these advanced delivery platforms. nih.gov
| Component | Function in Hybrid System | Example from Research |
| This compound (Cationic Lipid) | Forms the lipid layer, facilitates nucleic acid complexation, and interacts with cell membranes. | Used in the formulation of hybrid polymeric lipid nanoparticles for siRNA delivery. nih.govresearchgate.netresearchgate.net |
| Polymer (e.g., PLGA) | Forms the core of the nanoparticle, providing structural integrity and enabling drug encapsulation. | Utilized in combination with cationic lipids to create hybrid systems. nih.govjddtonline.info |
| PEG (Polyethylene Glycol) | Often included in the formulation to create a hydrophilic shell. | Can improve the stability and circulation time of nanoparticles in the body. nih.govmdpi.com |
Antimicrobial Activity Studies
Recent research has begun to explore the antimicrobial potential of this compound and compounds containing it.
This compound has been identified as a compound with reported antimicrobial activity. semanticscholar.org In a study investigating the antimicrobial potential of an extract from the actinomycete Gordonia terrae JSN1.9, this compound was among the compounds identified in the active fraction. semanticscholar.org This fraction demonstrated activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. semanticscholar.org Furthermore, some aminoglycoside-based liposomes incorporating this compound have been shown to possess good antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov The development of nanoparticles containing this compound is also being explored for antibacterial applications in coatings. researchgate.net
The same study on the extract from Gordonia terrae JSN1.9 also reported antifungal activity. semanticscholar.org The active fraction, which contained this compound, was effective against the fungus Candida albicans. semanticscholar.org The investigation showed that the active fraction could inhibit the formation of filaments in C. albicans, a key aspect of its pathogenicity. semanticscholar.org Other research has also noted the potential for nanoparticles passivated with this compound to exhibit antifungal effects. researchgate.netresearchgate.net
| Microorganism | Observed Effect | Source of Finding |
| Bacillus subtilis | Inhibition of growth | Active fraction of Gordonia terrae extract containing this compound. semanticscholar.org |
| Staphylococcus aureus | Inhibition of growth | Active fraction of Gordonia terrae extract containing this compound. semanticscholar.org |
| Candida albicans | Inhibition of growth and filament formation | Active fraction of Gordonia terrae extract containing this compound. semanticscholar.org |
| Gram-negative bacteria (e.g., E. coli) | Inhibition of growth | Aminoglycoside-based liposomes with this compound. nih.gov |
Assessment of Antibacterial Effects
Bioimaging and Theranostic Applications (e.g., MRI contrast agent integration)
The application of this compound extends into the fields of bioimaging and theranostics, which combines diagnostic imaging with therapeutic functionalities. nih.govpatsnap.com Its role is often as a critical component in the synthesis of nanoparticles and fluorescent probes. unipr.itacs.orguab.cat
In the development of fluorescent nanoprobes for bioimaging, this compound has been used in the synthesis of fluorene-based molecules. unipr.itacs.orguab.cat These probes can be encapsulated within nanostructures like quatsomes to make them water-soluble and suitable for biological applications, demonstrating potential for bright and stable fluorescence bioimaging. acs.org
Furthermore, this compound is listed as a coordinating solvent or ligand in the production of nanocrystals, including those with potential use as contrast agents for Magnetic Resonance Imaging (MRI). google.com The development of advanced MRI contrast agents is a significant area of research, with a focus on creating agents that can specifically target diseased tissues and offer enhanced imaging capabilities. nih.govthno.orgmdpi.com Theranostic agents, which might incorporate both an imaging component (like an MRI contrast agent) and a therapeutic drug, represent a frontier in personalized medicine. nih.govpatsnap.comnih.gov The ability of this compound to be integrated into nanoparticle formulations makes it a relevant compound in the ongoing development of these sophisticated medical tools. acs.orggoogle.com
Interfacial Phenomena and Surface Chemistry Mediated by Dioctadecylamine
Surfactant Properties and Mechanisms of Action
Dioctadecylamine functions as a cationic surfactant, a class of surface-active agents that carry a positive charge on their hydrophilic head group, particularly in acidic to neutral conditions. evitachem.com Its effectiveness as a surfactant stems from its molecular architecture. The two long hydrocarbon tails provide strong hydrophobicity and steric hindrance, while the amine group provides a site for interaction with polar substances. evitachem.com This dual nature drives the molecules to accumulate at interfaces, such as liquid-air or liquid-liquid boundaries, to minimize the thermodynamically unfavorable contact between their hydrophobic tails and a polar medium like water. biolinscientific.com
The mechanism of action involves the alignment of DODA molecules at an interface. biolinscientific.com The hydrophilic amine "head" orients towards the polar phase (e.g., water), while the hydrophobic alkyl "tails" orient towards the nonpolar phase (e.g., air or oil). biolinscientific.comaquaphoenixsci.com This arrangement disrupts the cohesive energy at the surface of the polar liquid, leading to a reduction in surface tension and enabling various interfacial phenomena. biolinscientific.com
A primary function of any surfactant is to lower the surface tension between two liquids or between a liquid and a solid. ontosight.ai this compound achieves this effectively due to its molecular structure. guidechem.comguidechem.com In an aqueous environment, the strong cohesive forces between water molecules create high surface tension. When DODA is introduced, its molecules migrate to the surface. The hydrophobic tails project away from the water, disrupting the hydrogen bonding network among water molecules at the surface. biolinscientific.com This interference reduces the energy required to expand the surface area, thus lowering the surface tension. cnchemsino.com The presence of two long alkyl chains enhances this effect, providing a dense hydrophobic layer at the interface. evitachem.com Studies on related long-chain amines show that increasing the length of the carbon chain generally leads to a greater reduction in the surface tension of a solution. journalssystem.com
Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water, into a homogenous dispersion called an emulsion. cnchemsino.com this compound is widely used as an emulsifying agent. guidechem.comguidechem.comguidechem.com Its mechanism of action in emulsification involves reducing the interfacial tension between the oil and water phases, which facilitates the breakup of large droplets of the dispersed phase into smaller ones with the application of mechanical energy. guidechem.comcnchemsino.com
Once the smaller droplets are formed, DODA molecules adsorb at the oil-water interface, encapsulating the droplets. cnchemsino.com The hydrophobic tails penetrate the oil droplet while the hydrophilic amine heads remain in the continuous aqueous phase. aquaphoenixsci.comcnchemsino.com This creates a protective barrier that prevents the droplets from coalescing and separating out, thereby stabilizing the emulsion. cnchemsino.com The steric hindrance provided by the two bulky octadecyl chains further contributes to this stabilizing effect. evitachem.com
Table 1: Surfactant Properties of this compound
| Property | Description | Mechanism |
|---|---|---|
| Amphiphilicity | Possesses both a hydrophilic (amine head) and hydrophobic (two C18 alkyl tails) parts. evitachem.com | Allows molecule to interact with both polar and nonpolar phases. evitachem.com |
| Surface Tension Reduction | Lowers the energy at the interface between a liquid and another phase (e.g., air). guidechem.comontosight.ai | Molecules align at the interface, disrupting the cohesive forces of the liquid. biolinscientific.com |
| Emulsification | Stabilizes mixtures of immiscible liquids like oil and water. guidechem.comguidechem.com | Reduces interfacial tension and forms a protective steric barrier around droplets. evitachem.comcnchemsino.com |
Reduction of Surface Tension at Interfaces
Wetting and Foaming Characteristics
Wetting is the ability of a liquid to spread over a solid surface, a process governed by the surface tension of the liquid. biolinscientific.com As a surfactant, this compound can function as a wetting agent by reducing the surface tension of a liquid, typically water. biolinscientific.comontosight.ai This reduction allows the liquid to overcome its tendency to bead up and instead spread more effectively across a surface, enhancing contact. biolinscientific.com
Foaming is the creation of a dispersion of a gas in a liquid, and it is a property inherent to many surfactant solutions. The stability of the foam is dependent on the surfactant's ability to form persistent lamellae (liquid films) between gas bubbles. Research on various alkyl amines has shown that foaming properties are influenced by molecular structure, such as the length of the carbon chain and the nature of the amine group. journalssystem.com A comparative study of amine collectors, including the related compound octadecylamine (B50001) (ODA), found that fatty amines with longer carbon chains generally exhibit better foaming performance and create more stable foam. journalssystem.com The study established a foam stability order of oleylamine (B85491) > octadecylamine (ODA) > di-n-hexylamine > dodecylamine. journalssystem.com Given that this compound possesses two long C18 chains, it is expected to exhibit significant foaming capabilities.
Table 2: Comparative Foam Stability of Amine Surfactants
| Amine Collector | Foam Stability Ranking | Key Structural Feature |
|---|---|---|
| Oleylamine (OLA) | 1 (Most Stable) | C18 chain with one double bond |
| Octadecylamine (ODA) | 2 | Saturated C18 chain |
| Di-n-hexylamine (DHA) | 3 | Two C6 chains |
| Dodecylamine (DDA) | 4 (Least Stable) | Saturated C12 chain |
Source: Adapted from a 2020 study on the foaming behavior of amine reagents. journalssystem.com
Formation of Protective Films (e.g., for corrosion inhibition)
This compound is utilized as a corrosion inhibitor, particularly in steam-generating power plants and other multi-metal systems. guidechem.comaquaphoenixsci.comguidechem.com Its effectiveness is derived from its ability to form a thin, protective, and water-repellent (hydrophobic) film on metal surfaces. guidechem.comaquaphoenixsci.com This film-forming amine (FFA) technology provides a barrier that prevents corrosive agents, such as dissolved oxygen and water, from coming into contact with the metal. guidechem.comtudelft.nlkuritaamerica.com
The mechanism involves the strong affinity of the amine head group for metallic surfaces. aquaphoenixsci.comkuritaamerica.com The amine's nitrogen atom attaches to the metal, while the long, hydrophobic octadecyl tails orient away from the surface, creating a dense, non-wettable layer. aquaphoenixsci.com This adsorbed film effectively "de-wets" the metal surface, inhibiting the electrochemical processes that lead to corrosion. kuritaamerica.com The use of FFAs like DODA can protect equipment, improve heat transfer by preventing deposit formation, and maintain asset integrity. aquaphoenixsci.comtudelft.nl Research has shown that films formed by octadecylamine can be up to 7 nm thick, and the regularity and structure of these films are crucial for effective corrosion protection. mdpi.com
Dioctadecylamine in Polymer Science and Composite Materials
Use as a Reagent in Polymer Synthesis
Dioctadecylamine serves as a crucial component in the synthesis of specialized polymers, acting as an initiator or a terminating agent to create structures with desired functionalities.
This compound is utilized as a reagent in the creation of functional N-vinylpyrrolidone (VP) polymers. chemicalbook.comchemicalbook.com While the specific mechanism of its involvement in VP polymerization is not extensively detailed in the provided search results, its role as a reagent suggests it contributes to the final properties of the polymer, likely by introducing hydrophobic long-chain alkyl groups. chemicalbook.comchemicalbook.com The synthesis of functional VP polymers is significant for developing new materials with tailored characteristics for applications potentially including drug delivery and other biomedical uses. mdpi.com
In the field of advanced biomaterials, this compound is instrumental in the synthesis of bisalkylated polysarcosine-based lipopolymers. alfa-chemistry.comresearchgate.net These lipopolymers are gaining attention as potential alternatives to widely used PEGylated lipids in drug delivery systems, such as stealth liposomes. researchgate.net The synthesis involves the nucleophilic ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxy-anhydride (NCA), where this compound acts as an initiator. alfa-chemistry.comuniversiteitleiden.nl
The process begins with the dissolution of sarcosine NCA in a dry solvent like benzonitrile. alfa-chemistry.comuniversiteitleiden.nl this compound, dispersed in a solvent such as toluene (B28343), is then introduced to the NCA solution to initiate the polymerization. alfa-chemistry.comuniversiteitleiden.nl This method allows for the creation of well-defined lipopolymers with precise control over the polymer chain length and a low polydispersity index (PDI), which is a measure of the uniformity of the polymer chain lengths. researchgate.netuniversiteitleiden.nl The resulting bisalkylated polysarcosine lipopolymers combine the stealth properties of polysarcosine with the lipid-like nature of the this compound initiator. researchgate.net
| Initiator | Polymer | Molecular Weight (Mn) [kg mol−1] | Polydispersity Index (PDI) | Reference |
| Didodecylamine (B166037) | BA-pSar | - | <1.2 | researchgate.net |
| This compound | BA-pSar | - | <1.2 | researchgate.netuniversiteitleiden.nl |
| This compound | DODA-pSar102 | - | - | uni-freiburg.de |
Data for molecular weights were not explicitly provided in the search results but control over this parameter was noted.
Synthesis of Functional Vinylpyrrolidone (VP) Polymers
Polymer-Lipid Conjugates in Drug Delivery
This compound is used to form polymer-lipid conjugates, which are essential components in advanced drug delivery vehicles like liposomes. nih.govmedchemexpress.com These conjugates are amphiphilic molecules, possessing both a hydrophilic polymer part and a hydrophobic lipid anchor, which allows them to be incorporated into the lipid bilayer of liposomes. google.comnih.gov
In one method, the polymerization of monomers like 2-methyl-2-oxazoline (B73545) is terminated with this compound. nih.gov This reaction links the polymer chain to the this compound, forming a polymer-lipid conjugate with a tertiary amine linkage. nih.gov At physiological pH, this amine group is protonated and positively charged. nih.gov These conjugates can then be incorporated into liposomes, which are vesicular structures made of a lipid bilayer, to modify their surface properties. nih.govgoogle.com The presence of the hydrophilic polymer on the liposome (B1194612) surface can help to shield the liposome from the immune system, thereby prolonging its circulation time in the bloodstream. google.comnih.gov
Computational and Theoretical Investigations of Dioctadecylamine
Ab Initio Studies of Conformation and Partial Charge Distribution
Ab initio quantum chemistry methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in studying the properties of dioctadecylamine. utwente.nlbuffalo.edu These studies provide fundamental insights into the molecule's intrinsic properties, such as its most stable conformations and the distribution of electronic charge across its atoms.
Detailed ab initio calculations have been performed to investigate how the conformation of the this compound molecule influences the partial charge distribution on its atoms. southampton.ac.uk The flexible nature of the two long octadecyl chains allows the molecule to adopt various spatial arrangements. Theoretical studies have focused on several key conformations to understand their relative stabilities and electronic characteristics.
The primary conformations considered are typically related to the orientation of the two alkyl chains relative to each other and to the amine head group. The calculations reveal that the partial atomic charges, particularly on the nitrogen and hydrogen atoms of the amine group and the adjacent carbon atoms, are sensitive to these conformational changes. This variation in charge distribution is critical for understanding the molecule's reactivity and its interactions with other molecules and surfaces.
Detailed Research Findings:
A key study in this area explored the energetic landscape and charge distribution of different this compound conformers. The calculations, often performed using Hartree-Fock (HF) or Density Functional Theory (DFT) methods with appropriate basis sets, provide a quantitative picture of these properties. rasayanjournal.co.in The results indicate that while several conformations may be close in energy, the resulting partial charges can differ significantly. This has profound implications for the molecule's behavior in different environments, such as at an air-water interface or in a nonpolar solvent.
Below is a data table summarizing representative findings from ab initio studies on this compound, illustrating the dependence of partial atomic charges on the molecular conformation.
| Atomic Center | Conformation A (Extended Chains) - Partial Charge (e) | Conformation B (Bent Chains) - Partial Charge (e) |
| Nitrogen (N) | -0.85 | -0.88 |
| Amine Hydrogen (H) | +0.40 | +0.42 |
| α-Carbon (C1) | -0.15 | -0.17 |
| β-Carbon (C2) | -0.20 | -0.21 |
Note: The values in the table are illustrative and represent typical trends observed in ab initio calculations. The exact values can vary depending on the level of theory and basis set used in the computation.
Molecular Dynamics Simulations of Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. rug.nl These simulations have been widely applied to understand the self-assembly of surfactants and amphiphilic molecules into larger, organized structures. nih.govtuhh.de For this compound, MD simulations provide insights into the mechanisms driving its aggregation in solution to form structures like the experimentally observed plate-like assemblies. chemsrc.com
The process of self-assembly is driven by a complex interplay of forces, including the hydrophobic effect, van der Waals interactions between the long alkyl chains, and electrostatic interactions involving the amine head groups. MD simulations can model these interactions and track the trajectories of individual molecules as they come together to form larger aggregates. researchgate.net Often, due to the large size of the system and the long timescales involved in self-assembly, coarse-grained models are employed where groups of atoms are represented as single beads to make the calculations computationally feasible. arxiv.org
Detailed Research Findings:
While specific, large-scale MD simulation studies focusing exclusively on the self-assembly of this compound are not extensively detailed in the public literature, the principles derived from simulations of similar long-chain amine and surfactant molecules are directly applicable. These simulations typically show a multi-stage process for self-assembly from a random distribution in an aqueous environment:
Initial Aggregation: Driven by the hydrophobic effect, the this compound molecules rapidly associate their long alkyl tails to minimize contact with water molecules. This leads to the formation of small, disordered clusters.
Structural Reorganization: Within these initial aggregates, the molecules rearrange to optimize van der Waals interactions between the chains and the electrostatic interactions between the head groups.
Growth and Coalescence: The small aggregates can then grow by the addition of individual molecules or merge with other aggregates, eventually leading to the formation of larger, more stable structures.
Simulations of similar systems have shown that the final morphology of the self-assembled structure (e.g., spherical micelles, cylindrical micelles, or bilayers) depends on factors such as the concentration of the surfactant, temperature, and the specific architecture of the molecule. rug.nlresearchgate.net In the case of this compound, its two long alkyl chains favor the formation of bilayer-like structures, which can then extend to form the observed plate-like morphologies.
The following table outlines the key stages and driving forces in the self-assembly of this compound as inferred from general molecular dynamics simulations of amphiphiles.
| Stage of Self-Assembly | Primary Driving Force(s) | Key Molecular Events |
| Nucleation | Hydrophobic Effect | Association of alkyl tails to expel water |
| Growth | Van der Waals Interactions, Hydrophobic Effect | Reorganization into more ordered structures, addition of monomers |
| Maturation | Minimization of Free Energy | Formation of stable, extended plate-like structures |
Modeling Intermolecular Interactions in Monolayers
This compound is known to form stable Langmuir monolayers at the air-water interface. unam.mx Computational modeling plays a crucial role in understanding the intermolecular interactions that dictate the structure, phase behavior, and properties of these monolayers. uprm.eduacs.org These models can range from detailed atomistic simulations to more simplified theoretical approaches that capture the essential physics of the system.
A key factor influencing the behavior of this compound monolayers is the pH of the aqueous subphase. uprm.edu The amine head group can be protonated at low pH, introducing electrostatic repulsion between the head groups. This repulsion counteracts the attractive van der Waals forces between the alkyl chains, leading to more expanded monolayers. uprm.edu It has been experimentally observed and computationally supported that this compound does not form a stable monolayer above a pH of 3.9. chemsrc.com
Detailed Research Findings:
Modeling of this compound and similar amphiphilic monolayers often involves calculating the potential of mean force between molecules as a function of their separation and orientation. These calculations help to quantify the balance between attractive and repulsive forces. The primary intermolecular interactions at play in a this compound monolayer are:
Van der Waals Interactions: Strong attractive forces between the long, closely packed octadecyl chains. These forces are responsible for the cohesion of the monolayer and the formation of condensed phases.
Electrostatic Interactions: Repulsive forces between the protonated amine head groups at low pH. The strength of this repulsion can be tuned by changing the subphase pH.
Hydrogen Bonding: Potential for hydrogen bonding between the amine head groups, particularly in the unprotonated state, which can contribute to the stability of the monolayer.
Computational models have been used to simulate pressure-area isotherms, which are in good agreement with experimental results. These models show that as the monolayer is compressed, it undergoes phase transitions from a gas-like state to a liquid-expanded state, and finally to a liquid-condensed or solid-like state. The transition pressures and the areas per molecule are highly dependent on the strength of the intermolecular interactions, which are in turn influenced by factors like pH and temperature. unam.mxuprm.edu
The table below summarizes the dominant intermolecular forces in a this compound monolayer under different pH conditions, as elucidated by computational modeling.
| Subphase Condition | Amine Head Group State | Dominant Intermolecular Forces | Expected Monolayer State |
| Low pH (< 3.9) | Protonated (R₂NH₂⁺) | Van der Waals (attractive), Electrostatic (repulsive) | Expanded |
| High pH (> 3.9) | Neutral (R₂NH) | Van der Waals (attractive), Hydrogen Bonding (attractive) | Condensed (less stable monolayer formation) |
Environmental Fate and Biodegradation Studies of Dioctadecylamine
Assessment of Biodegradation Potential in Environmental Systems
The assessment of dioctadecylamine's biodegradation potential in environmental systems reveals significant complexities primarily due to its physicochemical properties. researchgate.netsci-hub.se Standard ready biodegradability tests, such as those prescribed by the OECD, are designed to identify chemicals that are easily mineralized by microorganisms under specific aerobic conditions. cefic-lri.orgmiljodirektoratet.no However, demonstrating the ready biodegradability of the water-insoluble compound this compound under these standard conditions is exceedingly difficult. researchgate.netsci-hub.senih.gov
Initial studies often yield false-negative results, suggesting a lack of degradation. researchgate.netnih.gov This apparent persistence is not necessarily due to an inherent resistance to microbial attack but rather to the limitations of the testing methodologies when applied to such a substance. sci-hub.seimpact-solutions.co.uk this compound is a fatty amine derivative characterized by long alkyl chains, which confer a hydrophobic nature and a tendency to adsorb strongly, making it poorly available to microorganisms that are generally located in the aqueous phase of test systems. sci-hub.se Research has shown that under standard test conditions, the limited bioavailability of this compound is a primary barrier to its degradation. researchgate.netsci-hub.se
Despite the challenges with standard protocols, modified tests have successfully demonstrated that this compound can be biodegraded. sci-hub.seecetoc.org For instance, in a Closed Bottle test, a standard method for assessing ready biodegradability, significant degradation was achieved when the experimental conditions were altered to better mimic natural environmental phenomena like mixing. sci-hub.se In one study, when the contents of the test bottles were continuously mixed, the biodegradation of this compound at an initial concentration of 2 mg/l reached approximately 63% by day 28. sci-hub.se These findings indicate that while this compound may not pass standard ready biodegradability tests without modification, it does possess an inherent potential for biodegradation in the environment. researchgate.netsci-hub.se
Challenges in Biodegradability Testing (e.g., limited bioavailability, toxicity to microorganisms)
The primary challenges in accurately assessing the biodegradability of this compound in laboratory settings are its limited bioavailability and its toxicity to microorganisms. researchgate.netsci-hub.senih.gov These two factors are often intertwined and can lead to false-negative outcomes in standard OECD ready biodegradability tests. researchgate.net
Limited Bioavailability: this compound is a poorly water-soluble substance. researchgate.netsci-hub.se This hydrophobicity, a result of its two long octadecyl (C18) alkyl chains, causes the compound to have very low solubility in the aqueous medium used in standard biodegradation tests. sci-hub.sesigmaaldrich.com Microorganisms responsible for degradation are typically present and active in this aqueous phase. sci-hub.se Consequently, the low concentration of dissolved this compound limits its accessibility to these microbes, restricting the rate and extent of biodegradation that can be measured. researchgate.netsci-hub.senih.gov The substance's tendency to adsorb strongly to surfaces further reduces its availability in the water phase. sci-hub.se This limited bioavailability is a key reason why demonstrating the ready biodegradability of this compound under standard test conditions is almost impossible. researchgate.netsci-hub.senih.gov
Toxicity to Microorganisms: Many fatty amine derivatives exhibit toxicity towards microorganisms, and this compound is no exception. sci-hub.se The mechanism of toxicity is often related to the disruption of microbial cell membranes. sci-hub.se In standard biodegradability tests, the required test substance concentrations can be high enough to inhibit the activity of the microbial inoculum sourced from environments like activated sludge. researchgate.netsci-hub.se This inhibition prevents the microorganisms capable of degrading the substance from functioning correctly, leading to an underestimation of the compound's true biodegradation potential. researchgate.netsci-hub.se Assessing the specific inhibitory effects on the competent degrading microorganisms within the diverse inoculum is a significant challenge. sci-hub.se Therefore, false-negative results for fatty amine derivatives like this compound are frequently a consequence of these toxic effects at the concentrations used in testing. researchgate.netnih.gov
Methodological Approaches to Improve Biodegradability Assessment (e.g., low concentration, organic phase introduction)
To overcome the challenges of limited bioavailability and toxicity, several methodological approaches have been developed to improve the accuracy of biodegradability assessments for this compound. researchgate.netsci-hub.seecetoc.org These modifications to standard test protocols aim to create conditions that are more representative of the substance's behavior in the environment while facilitating microbial degradation. sci-hub.se
Low Concentration Testing and Mixing: A significant improvement in assessing biodegradability can be achieved by reducing the initial concentration of the test substance and ensuring the test medium is continuously mixed. sci-hub.se Lowering the concentration to levels that are non-toxic to the microbial inoculum is crucial. sci-hub.seecetoc.org For this compound, tests conducted at a concentration of 0.5 mg/l, which is still orders of magnitude higher than predicted environmental concentrations, showed significant biodegradation. sci-hub.se In a Closed Bottle test, reducing the initial concentration from 2 mg/l to 0.5 mg/l and implementing constant mixing resulted in 63% biodegradation after 28 days. sci-hub.se Mixing is considered a legitimate enhancement as it is a common phenomenon in aquatic environments and helps to increase the contact between the poorly soluble substance and the microorganisms. sci-hub.se
Introduction of an Organic Phase: Another effective strategy is the introduction of a non-toxic, non-biodegradable organic phase to act as a carrier for the test substance. researchgate.netsci-hub.se For this compound, silicone oil has been used successfully for this purpose. researchgate.netsci-hub.se The silicone oil serves two main functions: it allows for an accurate administration of the hydrophobic test substance into the test system, and it enhances the bioavailability of the compound to the microorganisms. sci-hub.se The this compound partitions into the silicone oil phase, from which it can be gradually released into the aqueous phase at a low, non-toxic concentration, or be accessed by microorganisms at the oil-water interface. sci-hub.se Using this method, a ready biodegradability result of 65% was achieved for this compound within 28 days. sci-hub.se
These methodological aids, by addressing both toxicity and bioavailability, provide a more realistic and justifiable assessment of the biodegradation potential of challenging substances like this compound. researchgate.netsci-hub.se
Interactive Data Table: Biodegradation of this compound Under Different Test Conditions
The table below summarizes findings from Closed Bottle tests on this compound, illustrating how methodological modifications can significantly improve measured biodegradation.
| Initial Concentration | Mixing | Additive | Biodegradation (28 days) | Outcome | Reference |
| 2 mg/l | No | None (Standard) | Not readily biodegradable | Fail | sci-hub.se |
| 2 mg/l | Yes | None | ~40% | Improved but Fail | sci-hub.se |
| 0.5 mg/l | Yes | None | 63% | Pass | sci-hub.se |
| Not specified | Yes | Silicone Oil | 65% | Pass | sci-hub.se |
Emerging Research Directions and Future Perspectives
Advanced Functional Materials Design
The precise control over the assembly and stability of nanoscale materials is a cornerstone of next-generation functional materials, and dioctadecylamine is a key enabler in this domain. researchgate.net Its primary role is as a surfactant and a highly effective stabilizing and phase-transfer agent, particularly for nanoparticles. evitachem.com
Researchers have extensively used this compound for the surface modification and stabilization of gold nanoparticles (AuNPs). alfa-chemistry.com The two long hydrocarbon chains provide significant steric hindrance, which prevents the aggregation of nanoparticles, a common challenge in their synthesis and application. evitachem.com This stabilizing effect is crucial for maintaining the unique properties of the nanoparticles. Furthermore, the amphiphilic character of this compound facilitates the transfer of nanoparticles from an aqueous synthesis environment to an organic phase (like toluene), which is often required for their incorporation into polymer matrices or for applications in molecular electronics. alfa-chemistry.comresearchgate.net Studies have shown that the efficiency of this phase transfer and the stability of the nanoparticles in the organic solvent are directly related to the length of the alkyl chains of the secondary amine used. This compound, with its C18 chains, provides superior stability compared to analogues with shorter chains, such as dioctylamine (B52008) (C8) and didodecylamine (B166037) (C12), due to stronger van der Waals interactions. researchgate.netresearchgate.net
Beyond nanoparticles, this compound is being explored in the development of other advanced materials. For instance, its ability to form ordered monolayers is being harnessed in surface chemistry. evitachem.com A notable application is in the creation of novel sensors. Research has demonstrated the use of this compound as a lipid component in sensor membranes designed to detect bitterness. In these sensors, the partially dissociated amine helps to reduce interference from anions, enhancing the sensitivity and accuracy of the device. mdpi.com
Table 1: Effect of Secondary Amine Alkyl Chain Length on Gold Nanoparticle (AuNP) Phase Transfer
| Secondary Amine | Alkyl Chain Length | Nanoparticle Stability in Organic Solvent | Transfer Efficiency | Reference |
|---|---|---|---|---|
| Dioctylamine | C8 | Lower | Less Efficient | researchgate.net |
| Didodecylamine | C12 | Moderate | Moderately Efficient | researchgate.net |
| This compound | C18 | Excellent | Most Efficient | alfa-chemistry.comresearchgate.net |
Table 2: Application of this compound in Sensor Technology
| Sensor Type | Role of this compound | Key Finding | Reference |
|---|---|---|---|
| Bitterness Sensor | Lipid component in sensor membrane | Reduces anion interference, enhancing sensitivity to bitter compounds. | mdpi.com |
Novel Biomedical Applications
The biocompatibility and functional properties of this compound have made it a compound of significant interest in biomedicine, particularly for advanced drug and gene delivery systems. evitachem.comdiva-portal.org Its ability to interact with biological molecules and form structured assemblies like liposomes and nanoparticles is central to these applications. evitachem.comamerigoscientific.com
In drug delivery, this compound has been used to create "smart" polymeric micelles that are sensitive to environmental conditions. For example, copolymers incorporating a this compound derivative (DODA-501) have been synthesized to form micelles that exhibit both pH and thermo-sensitivity. nih.gov These micelles can encapsulate therapeutic agents like insulin (B600854). Their pH-sensitive nature allows them to remain stable in the acidic environment of the stomach but release their payload more rapidly in the neutral pH of the intestines, making them a promising candidate for oral drug delivery systems. nih.govresearchgate.net
This compound is also a critical component in the development of non-viral vectors for gene therapy. Cationic lipids and solid lipid nanoparticles (SLNs) incorporating this compound or its close analogue, octadecylamine (B50001), are being developed to deliver nucleic acids such as siRNA and plasmid DNA into cells. mdpi.comgoogle.com These positively charged nanoparticles can efficiently complex with negatively charged genetic material, protecting it from degradation and facilitating its uptake into target cells. Recent studies have demonstrated the successful use of octadecylamine-based SLNs to reprogram human fibroblast cells into induced pluripotent stem cells (iPSCs) with high efficiency, showcasing a safer alternative to viral vectors. nih.gov Similarly, core-shell nanoparticles composed of a calcium phosphate (B84403) core and an octadecylamine coating have shown high transfection efficiency with low cytotoxicity, highlighting their potential as safe and effective gene delivery vectors. The introduction of hydrophobic groups like this compound to certain polymers has also been shown to significantly improve their antiviral properties. diva-portal.org
Table 3: this compound-Based Nanoparticles for Gene Delivery
| Nanoparticle System | Key Components | Average Size | Transfection Efficiency | Application | Reference |
|---|---|---|---|---|---|
| OCTNPs | Octadecylamine, other lipids | 178.9 nm | 82.0% | iPSC Generation | nih.gov |
| O-CaP-2 | Octadecylamine, Calcium Phosphate | 184 nm | 78% | Non-viral gene delivery |
Table 4: Characteristics of pH-Sensitive DODA-501 Polymeric Micelles
| Property | Description | Finding | Reference |
|---|---|---|---|
| Composition | DODA-501, N-isopropylacrylamide (NIPAAm), acrylic acid (AAc) | Forms micelles with hydrophobic core and hydrophilic shell. | nih.gov |
| Particle Size | 94 - 200 nm | Size increases with DODA-501 concentration. | nih.gov |
| Responsiveness | pH and Thermo-sensitive | Particle size varies with changes in pH and temperature. | nih.gov |
| Drug Release | pH-dependent | Resists release in simulated gastric fluid; more rapid release in intestinal fluid. | nih.gov |
Sustainable Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.orgsigmaaldrich.com this compound and its applications are increasingly being viewed through this lens, with research pointing towards its role in creating more sustainable and energy-efficient chemical processes. lpu.ingoogle.com
One of the core tenets of green chemistry is to make the use of auxiliary substances like solvents safer or unnecessary. yale.edu this compound's function as a phase-transfer agent aligns with this principle. By facilitating the movement of reactants (such as nanoparticles) between immiscible phases (e.g., water and a non-polar solvent), it can enable reactions that might otherwise require co-solvents or more hazardous solvent systems. researchgate.netresearchgate.net This can lead to processes with reduced solvent waste and easier product separation.
Another principle of green chemistry is designing for energy efficiency, which involves minimizing the energy requirements of chemical processes. yale.eduacs.org Research into this compound as an organic phase-change material (PCM) is a promising direction in this area. lpu.in PCMs can store and release large amounts of thermal energy during melting and freezing, respectively. Utilizing this compound-based compounds as PCMs could lead to applications in thermal energy storage, helping to improve the energy efficiency of buildings and industrial processes.
Furthermore, the synthesis of this compound itself can be improved by applying green chemistry principles. Traditional methods for synthesizing amines can require high temperatures or the use of non-atom-economical reagents. evitachem.com The development of greener synthetic routes, such as those using catalytic processes, renewable feedstocks, or environmentally benign solvents like water or micellar solutions, represents an important future research direction. researchgate.netresearchgate.net
Table 5: Alignment of this compound Applications with Green Chemistry Principles
| Green Chemistry Principle | Application of this compound | Potential Sustainability Benefit | Reference |
|---|---|---|---|
| Safer Solvents & Auxiliaries | Use as a phase-transfer agent for nanoparticles. | Enables reactions in less hazardous or biphasic systems, reducing solvent waste. | researchgate.netresearchgate.netyale.edu |
| Design for Energy Efficiency | Development as an organic Phase-Change Material (PCM). | Potential for thermal energy storage, improving overall energy efficiency. | acs.orglpu.in |
| Catalysis | Use as a stabilizer in nanoparticle synthesis. | Enables the use and reuse of nanoparticle catalysts in various reactions. | evitachem.comyale.edu |
| Less Hazardous Chemical Syntheses | Future development of greener synthesis routes for DODA. | Reduces use of hazardous reagents and generation of waste in its own production. | researchgate.net |
Q & A
Q. What are the critical physicochemical properties of dioctadecylamine that must be controlled in experimental designs to ensure reproducibility?
Methodological considerations include measuring viscosity at standardized temperatures (e.g., 40°C) using capillary viscometers, monitoring thermal stability via thermogravimetric analysis (TGA), and characterizing reactivity with incompatible substances (e.g., strong oxidizers, acids) under controlled conditions. Stability assessments should follow protocols outlined in safety data sheets, including avoiding exposure to air during high-temperature experiments .
Q. How can researchers validate the purity of this compound synthesized in laboratory settings?
Employ chromatographic techniques (HPLC, GC) coupled with mass spectrometry to detect impurities. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Document solvent residues via Karl Fischer titration. Ensure consistency by replicating synthesis protocols across multiple batches and comparing spectral data with literature benchmarks .
Q. What safety protocols are essential when handling this compound in aqueous and non-aqueous systems?
Use inert atmospheres (e.g., nitrogen) to prevent oxidation during reactions. Implement fume hoods for volatile byproduct management. Reference safety guidelines for spills: avoid neutralization attempts, use absorbent materials, and prioritize vapor suppression. Acute exposure protocols include immediate water rinsing (without inducing vomiting) and medical consultation for pulmonary risk assessment .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
Utilize high-performance liquid chromatography (HPLC) with UV-Vis detection for quantitative analysis. For trace-level detection, gas chromatography-mass spectrometry (GC-MS) offers higher sensitivity. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-check with Fourier-transform infrared (FTIR) spectroscopy for functional group verification .
Q. How should researchers design solubility studies to resolve inconsistencies in this compound’s solvent compatibility?
Conduct systematic solubility tests in polar (e.g., ethanol, water) and non-polar (e.g., hexane, toluene) solvents at incremental temperatures. Use dynamic light scattering (DLS) to monitor aggregation behavior. Document solvent purity and moisture content, as trace water can significantly alter solubility profiles. Compare results with Hansen solubility parameters to identify outliers .
Advanced Research Questions
Q. What experimental frameworks are recommended for elucidating this compound’s thermal degradation mechanisms?
Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to identify decomposition stages. Use pyrolysis-GC-MS to characterize volatile degradation products. For non-volatile residues, employ X-ray diffraction (XRD) and Raman spectroscopy. Correlate kinetic data with Arrhenius models to predict degradation under varying thermal stresses .
Q. How can conflicting reports on this compound’s reactivity with nitric acid be resolved?
Design factorial experiments varying concentration, temperature, and stoichiometry. Monitor reaction exotherms using in-situ calorimetry. Characterize products via NMR and ion chromatography to detect nitrosamine formation. Replicate studies under inert vs. aerobic conditions to isolate oxidation pathways. Address discrepancies by publishing raw datasets and experimental metadata for peer validation .
Q. What strategies mitigate aggregation-induced artifacts in spectroscopic studies of this compound?
Optimize sample preparation by using sonication and surfactants (e.g., SDS) to disrupt aggregates. Validate dispersion homogeneity via atomic force microscopy (AFM). Compare solvent systems (e.g., chloroform vs. THF) to identify aggregation-prone environments. Employ dilution studies to establish critical aggregation concentrations (CACs) and adjust experimental concentrations accordingly .
Q. How should researchers model this compound’s interaction with lipid bilayers for drug delivery applications?
Use molecular dynamics (MD) simulations with force fields parameterized for long-chain amines. Validate models using Langmuir-Blodgett trough measurements for monolayer compression isotherms. Complement with fluorescence anisotropy to assess membrane fluidity changes. Cross-reference with in vitro cytotoxicity assays to correlate physicochemical properties with biological outcomes .
Q. What methodologies address reproducibility challenges in this compound-based nanoparticle synthesis?
Adopt process analytical technology (PAT) tools like in-situ particle size analyzers to monitor nucleation in real time. Standardize mixing rates, solvent addition gradients, and temperature ramps using design-of-experiment (DoE) approaches. Characterize nanoparticles via transmission electron microscopy (TEM) and dynamic light scattering (DLS). Publish detailed protocols with batch-to-batch variability metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
